molecular formula C13H13NO2 B8698582 3-Pyridyl-4-methoxyphenylcarbinol

3-Pyridyl-4-methoxyphenylcarbinol

Cat. No. B8698582
M. Wt: 215.25 g/mol
InChI Key: LUJXIFUKAWFOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridyl-4-methoxyphenylcarbinol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridyl-4-methoxyphenylcarbinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridyl-4-methoxyphenylcarbinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Pyridyl-4-methoxyphenylcarbinol

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(4-methoxyphenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C13H13NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9,13,15H,1H3

InChI Key

LUJXIFUKAWFOTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CN=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500-ml 3-neck round bottom flask equipped with an addition funnel, septum, thermometer and an argon inlet is added 150 ml of anhydrous diethylether and 94 ml of 1.6 molar butyllithium solution (in hexane). The system is cooled to -120° C. and 23.8 gm of 3-bromopyrimidine in 75 ml of anhydrous tetrahydrofuran is added over 2 hours. After addition of the 3-bromopyridine, the system is stirred for an additional 45 minutes at this time, 18.3 ml of 4-methoxybenzaldehyde in 75 ml of tetrahydrofuran is added to the system while maintaining a temperature of -120° C. The system is kept at -120° C. for an additional 5 hours after addition of the 4-methoxy-benzaldehyde and afterwards the system is allowed to come to room temperature. After 10 hours at room temperature, the system is quenched with saturated ammonium chloride (in water). The system is adjusted to pH 2 with concentrated HCl solution. The solution is extracted with ether. The aqueous solution is then made basic with a 50% NaOH solution. The product is extracted with methylene chloride which then dried over sodium sulfate. The methylene chloride is removed by stripping and the residue triturated with hexane to give the 3-pyridyl-4-methoxyphenylcarbinol, which is converted to the compounds of this invention as described in Examples 1-7.
Name
3-bromopyrimidine
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.3 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
94 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five

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